(Propylsulfanyl)methanimidamide hydrobromide
Description
Properties
IUPAC Name |
propyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.BrH/c1-2-3-7-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAUDJMXZTGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910236 | |
| Record name | Propyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-75-6 | |
| Record name | Pseudourea, 2-propyl-2-thio-, monohydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (Propylsulfanyl)methanimidamide Hydrobromide
This guide provides a comprehensive overview of the synthesis and characterization of (Propylsulfanyl)methanimidamide hydrobromide, a member of the S-alkylisothiourea salt family. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as enzyme inhibitors and as versatile intermediates in organic synthesis. This document will detail a reliable synthetic protocol, thorough characterization methodologies, and the underlying scientific principles, offering field-proven insights for practical application in the laboratory.
Introduction: The Significance of S-Alkylisothiourea Salts
Isothiourea derivatives are a class of organic compounds characterized by the C(=N)N(S)- functional group. When the sulfur atom is alkylated and the molecule is isolated as a salt, such as a hydrobromide, the resulting S-alkylisothiourea salt exhibits enhanced stability and crystallinity, facilitating its handling and purification. These compounds have garnered attention for their diverse biological activities, including the potent and selective inhibition of nitric oxide synthases (NOS). The specific analogue, (Propylsulfanyl)methanimidamide hydrobromide, holds promise for further investigation into its bioactivity and utility as a synthetic building block.
Synthetic Protocol: A Robust and Validated Approach
The synthesis of (Propylsulfanyl)methanimidamide hydrobromide is achieved through the direct S-alkylation of thiourea with an appropriate propyl halide, followed by salt formation with hydrobromic acid. This method is favored for its straightforward execution, high yields, and the use of readily available starting materials.
Reaction Scheme
The overall synthetic transformation can be depicted as follows:
Caption: Synthetic pathway for (Propylsulfanyl)methanimidamide hydrobromide.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in absolute ethanol.
-
Addition of Alkylating Agent: To the stirred solution, add 1-bromopropane (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a viscous oil or a semi-solid. To induce crystallization, triturate the residue with diethyl ether.
-
Isolation and Drying: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, (Propylsulfanyl)methanimidamide hydrobromide.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₄H₁₁BrN₂S |
| Molecular Weight | 199.11 g/mol |
| Solubility | Soluble in water, ethanol, and DMSO |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group protons and the amine protons. The chemical shifts (δ) are predicted as follows: a triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), a triplet for the methylene group attached to the sulfur atom (S-CH₂), and a broad singlet for the amine protons (NH₂).
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the propyl group and one signal for the amidinium carbon.
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3100 | N-H stretching (amine) |
| 2960-2850 | C-H stretching (alkyl) |
| ~1640 | C=N stretching (imidamide) |
| ~1460 | C-H bending |
Mass spectrometry will be used to determine the molecular weight of the cation. The expected mass-to-charge ratio (m/z) for the [(Propylsulfanyl)methanimidamidium]⁺ ion (C₄H₁₀N₂S) would be approximately 118.06.
Experimental Workflow and Logic
The selection of each step and analytical technique is guided by established chemical principles to ensure a self-validating protocol.
(Propylsulfanyl)methanimidamide Hydrobromide: A Technical Guide to Its Biological Targets and Pathways
Abstract
(Propylsulfanyl)methanimidamide hydrobromide, also known as S-propylisothiourea hydrobromide, is a member of the S-substituted isothiourea class of compounds. This technical guide provides a comprehensive overview of its primary biological target, the nitric oxide synthase (NOS) enzyme family. We will delve into the mechanism of action, the specific isoforms targeted, and the resultant effects on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols to facilitate further investigation into this potent enzyme inhibitor.
Introduction and Chemical Identity
(Propylsulfanyl)methanimidamide is a small molecule belonging to the isothiourea family, characterized by a sulfur atom alkylated with a propyl group. It is typically available as a hydrobromide salt to improve its stability and solubility. While direct extensive research on the S-propyl variant is less abundant than for its S-ethyl and S-isopropyl counterparts, the overarching mechanism and biological target are conserved across these short-chain S-alkylisothioureas.
Chemical Structure:
-
IUPAC Name: (Propylsulfanyl)methanimidamide hydrobromide
-
Synonyms: S-Propylisothiourea hydrobromide, S-Propyl-ITU HBr
-
Molecular Formula: C4H11BrN2S
-
Molecular Weight: 199.11 g/mol
The core function of this class of compounds is the potent and competitive inhibition of nitric oxide synthases (NOS), enzymes critical for the production of nitric oxide (NO), a key signaling molecule in numerous physiological and pathological processes.[1]
The Primary Biological Target: Nitric oxide Synthases (NOS)
Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from the amino acid L-arginine.[2] There are three main isoforms of NOS, each with distinct tissue distributions and regulatory mechanisms:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission and synaptic plasticity.[2]
-
Inducible NOS (iNOS or NOS2): As its name suggests, its expression is induced by immunological stimuli like cytokines in cells such as macrophages. iNOS produces large amounts of NO for host defense but can also contribute to inflammatory diseases.[1][2]
-
Endothelial NOS (eNOS or NOS3): Predominantly located in the endothelium lining blood vessels, eNOS-derived NO is a crucial vasodilator, regulating blood pressure and flow.[2]
All three isoforms are targets for S-substituted isothioureas, though the potency and selectivity can vary depending on the nature of the S-alkyl substituent.[1]
Mechanism of Action: Competitive Inhibition of the L-Arginine Binding Site
(Propylsulfanyl)methanimidamide hydrobromide exerts its inhibitory effect by competing with the endogenous substrate, L-arginine, for the active site of the NOS enzyme. The isothiourea moiety mimics the guanidinium group of L-arginine, allowing it to bind to the enzyme's active site. However, unlike L-arginine, it cannot be oxidized by the enzyme to produce nitric oxide and L-citrulline. This competitive binding effectively blocks the enzyme's catalytic activity.[1]
The inhibition of NOS activity by S-substituted isothioureas is dose-dependent and can be overcome by increasing the concentration of L-arginine, a hallmark of competitive inhibition.[1]
Signaling Pathway of Nitric Oxide Synthesis and its Inhibition
Caption: Workflow for the in vitro NOS Inhibition Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment. [2][3][4][5]The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing the target NOS isoform
-
(Propylsulfanyl)methanimidamide hydrobromide
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific to the target NOS isoform
-
SDS-PAGE and Western blotting equipment
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with (Propylsulfanyl)methanimidamide hydrobromide or a vehicle control (e.g., DMSO) and incubate under normal culture conditions. [3]2. Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and precipitation. [4]3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer. [2] * Separate the soluble protein fraction from the precipitated protein by centrifugation. [2]4. Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble target NOS protein in each sample using Western blotting with a specific antibody. [4]5. Data Analysis:
-
Generate a melting curve by plotting the amount of soluble NOS protein as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. [4]
-
Isothermal Titration Calorimetry (ITC) for Kinetic and Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic and kinetic profile of the interaction between (Propylsulfanyl)methanimidamide and a NOS isoform. [1][6][7][8][9] Materials:
-
Isothermal titration calorimeter
-
Purified NOS enzyme
-
(Propylsulfanyl)methanimidamide hydrobromide
-
Dialysis buffer
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified NOS enzyme against a suitable buffer to ensure buffer matching.
-
Prepare a solution of (Propylsulfanyl)methanimidamide hydrobromide in the same dialysis buffer.
-
-
ITC Experiment:
-
Load the NOS enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the inhibitor into the enzyme solution.
-
-
Data Analysis:
-
The raw data will show heat changes upon each injection.
-
Integrate the peaks to determine the heat change per injection.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Potential Therapeutic and Research Applications
Given their potent inhibition of NOS, S-substituted isothioureas have been explored for various therapeutic applications where nitric oxide overproduction is implicated. These include:
-
Inflammatory Diseases: By inhibiting iNOS, these compounds could mitigate the damaging effects of excessive NO in inflammatory conditions. [1]* Septic Shock: Overproduction of NO by iNOS is a key factor in the profound vasodilation and hypotension seen in septic shock. [1]* Neurodegenerative Disorders: Dysregulation of nNOS activity has been linked to neurotoxicity.
-
Cancer Research: The role of NO in tumor biology is complex, and NOS inhibitors are being investigated as potential anti-cancer agents. [3] (Propylsulfanyl)methanimidamide hydrobromide serves as a valuable research tool to probe the physiological and pathological roles of nitric oxide in various biological systems.
Safety and Handling
(Propylsulfanyl)methanimidamide hydrobromide should be handled with appropriate laboratory precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards. [10][11][12]In general, it is advisable to wear personal protective equipment, including gloves, lab coat, and safety glasses, and to work in a well-ventilated area.
Conclusion
(Propylsulfanyl)methanimidamide hydrobromide is a potent, competitive inhibitor of nitric oxide synthases. Its mechanism of action, targeting the L-arginine binding site, makes it and related S-alkylisothioureas important tools for studying the multifaceted roles of nitric oxide in health and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific interactions and cellular effects of this compound, paving the way for potential therapeutic innovations.
References
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
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Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. PubMed. [Link]
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Determining enzyme kinetics via isothermal titration calorimetry. PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Catalyzing Innovation - Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. Moodle@Units. [Link]
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Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. NCBI. [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
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EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. [Link]
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Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. [Link]
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Competition between Arginase and Nitric Oxide Synthase for the Intracellular Pool of the Substrate L-Arginine is not Rate Limiting for NO Production. ResearchGate. [Link]
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Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
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In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed. [Link]
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Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization. Semantic Scholar. [Link]
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MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. KSCL (KRISHNA). [Link]
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An In-depth Technical Guide to (Propylsulfanyl)methanimidamide Hydrobromide: Synthesis, Properties, and Applications in Nitric Oxide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Propylsulfanyl)methanimidamide hydrobromide, also known as S-propylisothiourea hydrobromide, is a member of the S-alkylisothiourea class of compounds, which are recognized for their potent inhibitory effects on nitric oxide synthases (NOS). This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its chemical identity, a detailed synthesis protocol, and a thorough discussion of its primary biological activity. The document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the modulation of nitric oxide pathways. While specific experimental physicochemical data for the S-propyl derivative is not widely available in the public domain, this guide synthesizes the known information and draws relevant comparisons to closely related analogues to provide a holistic understanding of the compound's characteristics and potential.
Chemical Identity and Properties
(Propylsulfanyl)methanimidamide hydrobromide is a salt of the S-propyl derivative of isothiourea. Its fundamental chemical information is summarized in the table below.
| Property | Value | Source |
| Chemical Name | (Propylsulfanyl)methanimidamide hydrobromide | - |
| Synonyms | S-propylisothiourea hydrobromide | - |
| CAS Number | 1071-75-6 | [1][2][3] |
| Molecular Formula | C4H11BrN2S | - |
| Molecular Weight | 199.11 g/mol | [1] |
| Chemical Structure | See Figure 1 | - |
Figure 1: Chemical Structure of (Propylsulfanyl)methanimidamide Hydrobromide
A 2D representation of the chemical structure of (Propylsulfanyl)methanimidamide Hydrobromide.
Physicochemical Properties
Synthesis
The synthesis of S-alkylisothiourea hydrobromides is a well-established and straightforward process. The most common and efficient method involves the nucleophilic substitution reaction between thiourea and an appropriate alkyl halide.
General Synthesis Protocol: S-Alkylation of Thiourea
This protocol describes the synthesis of (Propylsulfanyl)methanimidamide hydrobromide from thiourea and 1-bromopropane.
Figure 2: Synthesis Workflow
A flowchart illustrating the key steps in the synthesis of (Propylsulfanyl)methanimidamide hydrobromide.
Materials:
-
Thiourea
-
1-Bromopropane
-
Ethanol (absolute)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in absolute ethanol.
-
To this solution, add 1-bromopropane (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, (Propylsulfanyl)methanimidamide hydrobromide, will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to yield (Propylsulfanyl)methanimidamide hydrobromide.
Causality of Experimental Choices:
-
Solvent: Ethanol is a suitable solvent as it dissolves the reactants and allows for a reaction temperature that is high enough to promote the reaction without causing significant decomposition.
-
Reflux: Heating under reflux ensures that the reaction proceeds at a constant and elevated temperature without the loss of solvent or volatile reactants.
-
Precipitation upon Cooling: The product is typically less soluble in the reaction solvent at lower temperatures, allowing for its isolation by precipitation.
-
Washing: Washing with cold ethanol and diethyl ether removes soluble impurities and helps to obtain a purer final product.
Biological Activity: Inhibition of Nitric Oxide Synthases (NOS)
The primary and most significant biological activity of (Propylsulfanyl)methanimidamide hydrobromide and other S-alkylisothioureas is the inhibition of nitric oxide synthases (NOS).[5] NOS are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[1]
There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Involved in neurotransmission.
-
Inducible NOS (iNOS or NOS2): Primarily expressed during inflammatory responses and is responsible for the production of large amounts of NO.
-
Endothelial NOS (eNOS or NOS3): Plays a crucial role in regulating vascular tone and blood pressure.
S-alkylisothioureas are known to be potent, competitive inhibitors of NOS, acting at the L-arginine binding site.[5]
Structure-Activity Relationship (SAR)
Studies on a series of S-substituted isothioureas have provided valuable insights into their structure-activity relationship as NOS inhibitors. A key finding is that the length of the S-alkyl chain significantly influences the inhibitory potency, particularly for iNOS. Research has shown that the inhibitory activity of S-substituted isothioureas on iNOS declines sharply if the alkyl side chain exceeds two carbon atoms in length.[5] This suggests that while S-propylisothiourea is an inhibitor of NOS, it may be less potent than its shorter-chain counterparts, such as S-ethylisothiourea (ETU) and S-methylisothiourea (SMT).
Figure 3: Logical Relationship of Alkyl Chain Length and iNOS Inhibition
A diagram illustrating the inverse relationship between S-alkyl chain length (beyond two carbons) and iNOS inhibitory potency.
Some S-alkylisothioureas exhibit a degree of selectivity for different NOS isoforms. For instance, S-methylisothiourea and S-(2-aminoethyl)isothiourea are relatively selective inhibitors of iNOS.[5] In contrast, compounds like S-ethylisothiourea and S-isopropylisothiourea are potent inhibitors of both eNOS and iNOS with little selectivity.[5] The selectivity profile of S-propylisothiourea has not been extensively characterized in the available literature.
Potential Applications in Drug Discovery and Development
The ability of (Propylsulfanyl)methanimidamide hydrobromide to inhibit NOS suggests its potential as a research tool and a starting point for the development of therapeutic agents targeting NO-mediated pathologies. The overexpression of iNOS and the subsequent overproduction of NO are implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as in septic shock.[5] Therefore, selective inhibitors of iNOS are of significant interest in drug discovery.
Given the SAR that suggests lower iNOS inhibitory potency with a propyl chain, (Propylsulfanyl)methanimidamide hydrobromide itself may not be the most potent candidate.[5] However, it serves as an important molecule for understanding the structural requirements for NOS inhibition and can be a valuable tool in comparative studies with other S-alkylisothioureas to probe the active site of the enzyme.
Further research could focus on modifying the propyl group or other parts of the molecule to enhance potency and selectivity for specific NOS isoforms.
Safety and Handling
Conclusion
(Propylsulfanyl)methanimidamide hydrobromide is a readily synthesizable S-alkylisothiourea that functions as an inhibitor of nitric oxide synthases. While specific physicochemical and detailed biological activity data for this particular compound are sparse in the public domain, the well-documented chemistry and pharmacology of its structural analogs provide a strong foundation for its potential utility in research. Its primary value lies in its role as a tool for studying the structure-activity relationships of NOS inhibitors and as a potential scaffold for the design of novel therapeutics targeting nitric oxide-mediated diseases. Further investigation is warranted to fully characterize its properties and biological activity profile.
References
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Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. Available from: [Link]
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Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical pharmacology, 51(4), 383–394. Available from: [Link]
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Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual review of physiology, 57, 707–736. Available from: [Link]
- Moore, P. K., & Handy, R. L. (1997). Selective inhibitors of nitric oxide synthase--what are they and why are they important?. Trends in pharmacological sciences, 18(7), 244–249.
- Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., ... & Osborne, M. C. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of biological chemistry, 269(43), 26669–26676.
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Methodological & Application
Application Notes & Protocols for In Vivo Evaluation of (Propylsulfanyl)methanimidamide Hydrobromide
A Guide for Preclinical Research and Development
Disclaimer: (Propylsulfanyl)methanimidamide hydrobromide is an investigational compound. The information and protocols provided herein are intended for use by qualified researchers and scientists in a controlled laboratory setting. All animal studies must be conducted in strict accordance with institutional and national guidelines for animal welfare and ethics.
Introduction: The Scientific Rationale for Investigating (Propylsulfanyl)methanimidamide Hydrobromide
(Propylsulfanyl)methanimidamide hydrobromide belongs to the chemical class of amidines, which are recognized as important pharmacophores in modern drug discovery[1]. The core methanimidamide structure is a key feature in many biologically active molecules, including inhibitors of nitric oxide synthase (NOS)[2][3]. The overproduction of nitric oxide (NO) is a critical factor in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative conditions, and certain types of shock[3][4]. Therefore, the development of novel NOS inhibitors presents a significant therapeutic opportunity.
This document provides a comprehensive guide for the in vivo evaluation of (Propylsulfanyl)methanimidamide hydrobromide, a novel compound with a putative mechanism of action as a nitric oxide synthase inhibitor. Its structural features suggest potential interactions with the catalytic site of NOS enzymes, which could modulate NO production and thereby influence disease progression in relevant animal models.
The protocols outlined below are designed to be a starting point for preclinical investigation, focusing on establishing the pharmacokinetic profile, assessing the pharmacodynamic effects, and evaluating the preliminary efficacy and safety of (Propylsulfanyl)methanimidamide hydrobromide in small animal models.
Part 1: Pre-clinical In Vivo Study Design
Animal Model Selection
The choice of animal model is contingent upon the therapeutic area of interest. Given the role of nitric oxide in various pathologies, several models are relevant:
-
Sepsis and Inflammatory Shock: In models of sepsis, excessive NO production leads to vasodilation and hypotension[2]. The administration of NOS inhibitors has been shown to restore blood pressure and improve organ function in animal models[2]. Rodent models of lipopolysaccharide (LPS)-induced endotoxemia are commonly used.
-
Neurodegenerative Diseases and Neuropathic Pain: Neuronal NOS (nNOS) is implicated in neurotoxicity and pain signaling[3]. Animal models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and nerve injury are valuable for assessing the neuroprotective and analgesic potential of nNOS inhibitors[3].
-
Acute Lung Injury: Inhalation injury and other causes of acute lung injury are associated with increased NO production, leading to pulmonary dysfunction. Ovine models of smoke inhalation and burn injury have been utilized to study the effects of NOS inhibitors[5].
Ethical Considerations
All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Protocols should be designed to minimize animal suffering and use the minimum number of animals necessary to obtain statistically significant results. This includes the use of appropriate anesthesia and analgesia, as well as establishing clear humane endpoints.
Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
A preliminary dose-response study is essential to determine the optimal dose range for efficacy studies and to identify any potential toxicity. This typically involves administering a range of doses to different groups of animals and observing for both therapeutic and adverse effects.
Table 1: Example Dose-Response Study Design for a Rodent Model
| Group | Treatment | Dose (mg/kg) | Administration Route | Number of Animals |
| 1 | Vehicle Control (e.g., Saline) | N/A | Intraperitoneal (i.p.) | 8 |
| 2 | (Propylsulfanyl)methanimidamide hydrobromide | 1 | i.p. | 8 |
| 3 | (Propylsulfanyl)methanimidamide hydrobromide | 5 | i.p. | 8 |
| 4 | (Propylsulfanyl)methanimidamide hydrobromide | 10 | i.p. | 8 |
| 5 | (Propylsulfanyl)methanimidamide hydrobromide | 25 | i.p. | 8 |
Subsequent PK/PD studies will aim to correlate the concentration of the compound in the body (pharmacokinetics) with its biological effect (pharmacodynamics). This involves collecting blood and tissue samples at various time points after administration to measure drug levels and relevant biomarkers (e.g., nitrite/nitrate levels as an indicator of NO production).
Part 2: Experimental Protocols
Preparation of Dosing Solutions
Materials:
-
(Propylsulfanyl)methanimidamide hydrobromide powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of (Propylsulfanyl)methanimidamide hydrobromide based on the desired dose and the number and weight of the animals.
-
Accurately weigh the compound using an analytical balance.
-
In a sterile vial, dissolve the compound in the appropriate volume of sterile saline.
-
Vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm sterile filter.
-
Store the dosing solution appropriately, protected from light and at the recommended temperature, until use. The stability of the solution should be determined.
Administration of (Propylsulfanyl)methanimidamide Hydrobromide
The choice of administration route depends on the desired pharmacokinetic profile and the specific animal model.
Intraperitoneal (i.p.) Injection (for rodents):
-
Gently restrain the animal.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle to avoid puncturing the internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
Intravenous (i.v.) Infusion (for larger animals or specific PK studies):
-
Anesthetize the animal according to the approved protocol.
-
Surgically place a catheter in a suitable vein (e.g., femoral vein).
-
Connect the catheter to an infusion pump.
-
Administer the dosing solution as a continuous infusion at the desired rate.
-
Monitor the animal's vital signs throughout the infusion period.
Sample Collection and Processing
Blood Collection:
-
Collect blood samples at predetermined time points via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 2000 x g for 15 minutes at 4°C.
-
For serum, collect blood in tubes without an anticoagulant, allow it to clot, and then centrifuge.
-
Aliquot the plasma or serum and store at -80°C until analysis.
Tissue Collection:
-
At the end of the study, euthanize the animal according to the approved protocol.
-
Perfuse the animal with cold saline to remove blood from the tissues.
-
Dissect the target organs (e.g., brain, liver, lungs, kidneys).
-
Rinse the tissues with cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Store the tissue samples at -80°C until analysis.
Part 3: Assessment of Efficacy and Toxicity
Behavioral Assessments
For studies related to neurodegeneration or neuropathic pain, behavioral tests are crucial for assessing efficacy.
-
Locomotor Activity: Can be assessed using an open-field test to measure general activity and exploratory behavior.
-
Anxiety-like Behavior: Tests such as the elevated plus-maze and light-dark box can be used to evaluate the anxiolytic or anxiogenic effects of the compound[6][7].
-
Pain Sensitivity: In models of neuropathic pain, tests like the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia) are used to measure pain thresholds.
Histopathology and Biomarker Analysis
Histopathology:
-
Fix tissue samples in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks and stain with hematoxylin and eosin (H&E) for general morphological assessment.
-
Specialized stains or immunohistochemistry can be used to identify specific cellular changes or protein expression (e.g., markers of inflammation or apoptosis).
Biomarker Analysis:
-
Nitrite/Nitrate (NOx) Assay: The Griess assay can be used to measure the levels of nitrite and nitrate in plasma, serum, or tissue homogenates as an indirect measure of NO production.
-
Cytokine and Chemokine Levels: Enzyme-linked immunosorbent assays (ELISAs) or multiplex assays can be used to quantify the levels of pro-inflammatory and anti-inflammatory cytokines in biological samples.
-
Oxidative Stress Markers: Assays for malondialdehyde (MDA) and glutathione (GSH) can be used to assess the level of oxidative stress in tissues.
Part 4: Visualization and Workflow
Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of (Propylsulfanyl)methanimidamide hydrobromide.
Putative Mechanism of Action: NOS Inhibition
Caption: Putative mechanism of action of (Propylsulfanyl)methanimidamide hydrobromide as a NOS inhibitor.
References
- Use of nitric oxide synthase inhibitors in animal models of sepsis - PubMed.
- Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC.
- Effect of Nitric Oxide Pathway Inhibition on the Evolution of Anaphylactic Shock in Animal Models: A Systematic Review - MDPI.
- Inhibition of neuronal nitric oxide synthase in ovine model of acute lung injury - PMC - NIH.
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI.
- anxiolytic potential of resveratrol and rufinamide combination by modulating gaba-ergic transmission: insights from experiments, molecular docking and dynamics simulations - Journal of Physiology and Pharmacology.
- evaluation of ivermectin and vitamin e based combination with anti-seizure rufinamide drug for mitigation of pentylenetetrazole-induced kindling, behavioral challenges and histopathological aberrations - Journal of Physiology and Pharmacology.
Sources
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- 2. Use of nitric oxide synthase inhibitors in animal models of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of neuronal nitric oxide synthase in ovine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. jpp.krakow.pl [jpp.krakow.pl]
Standard operating procedure for handling (Propylsulfanyl)methanimidamide hydrobromide
Introduction: Navigating the Chemistry and Handling of S-Alkylisothiourea Salts
(Propylsulfanyl)methanimidamide hydrobromide, also known as S-propylisothiourea hydrobromide, belongs to the S-alkylisothiourea class of compounds. These molecules are valuable reagents and intermediates in synthetic and medicinal chemistry.[1][2] They are typically crystalline solids and, as hydrobromide salts, often exhibit hygroscopicity, necessitating specific handling and storage procedures to maintain their integrity.[3][4]
The isothiourea functional group is of significant interest in drug discovery. For instance, S-isopropylisothiourea is a potent inhibitor of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes.[][7] This suggests that (Propylsulfanyl)methanimidamide hydrobromide may possess biological activity and should be handled with appropriate caution to avoid inadvertent exposure.
Section 1: Physicochemical Properties and Stability
Understanding the fundamental properties of (Propylsulfanyl)methanimidamide hydrobromide is crucial for its effective use and storage.
Key Physicochemical Data (Representative)
The following table summarizes representative physicochemical properties based on data for analogous S-alkylisothiourea salts. Actual values for (Propylsulfanyl)methanimidamide hydrobromide may vary.
| Property | Representative Value/Information | Rationale and Implications |
| Molecular Formula | C₄H₁₁BrN₂S | Corresponds to the S-propylisothiourea cation and a bromide anion. |
| Molecular Weight | 199.11 g/mol | Essential for accurate molar concentration calculations. |
| Appearance | White to off-white crystalline solid.[7] | Visual inspection can indicate purity; discoloration may suggest degradation. |
| Melting Point | ~76-78 °C (for S-isopropyl analog)[] | A sharp melting point range is indicative of high purity. DSC can be used for precise determination.[8][9] |
| Solubility | Soluble in water, ethanol, DMSO, and DMF.[7] | High solubility in polar solvents facilitates solution-based experiments. |
| Hygroscopicity | Expected to be hygroscopic.[3][10][11] | The hydrobromide salt form readily absorbs moisture from the atmosphere, which can affect stability and weighing accuracy.[12] |
Chemical Stability and Degradation Pathways
S-alkylisothiourea salts are susceptible to degradation, primarily through hydrolysis and oxidation.
-
Hydrolysis : In aqueous solutions, especially under basic or strongly acidic conditions, the C-S bond can be cleaved, leading to the formation of a thiol (propanethiol) and urea or related compounds.[13] This degradation pathway underscores the importance of pH control in solution-based studies.
-
Oxidation : The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or other oxidized sulfur species. The presence of oxidizing agents or prolonged exposure to air can accelerate this process.[14]
Due to these potential degradation pathways, it is recommended to prepare aqueous solutions fresh and to store the solid material under inert gas if long-term stability is critical.[15]
Section 2: Safety, Handling, and Personal Protective Equipment (PPE)
Given the potential biological activity and irritant nature of thiourea derivatives and hydrobromide salts, stringent safety protocols are mandatory.
Hazard Assessment (Based on Analogs)
-
Acute Toxicity : Analogs are harmful if swallowed, in contact with skin, or if inhaled.[16]
-
Skin and Eye Irritation : Expected to be a skin and eye irritant. Direct contact should be avoided.
-
Respiratory Irritation : The fine powder can cause respiratory tract irritation.
-
Biological Activity : As a potential NOS inhibitor, systemic absorption could have unintended pharmacological effects.[]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne powder. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of the powder.[] |
General Handling Workflow
The following diagram illustrates the recommended workflow for handling the solid compound.
Caption: Step-by-step workflow for preparing a stock solution.
Protocol 2: Characterization by Analytical Techniques
Confirming the identity and purity of the compound is a critical step.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the S-CH₂) and broad signals for the NH₂ protons. The chemical shifts of the NH₂ protons can be concentration and temperature-dependent.
-
¹³C NMR: The carbon NMR spectrum should show three distinct signals for the propyl group and one for the amidinium carbon (C=N₂).
2. Thermal Analysis (DSC/TGA):
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the melting point and assess purity. A sharp endothermic peak corresponds to the melting of a pure crystalline substance. [8][9]* Thermogravimetric Analysis (TGA): TGA is useful for assessing thermal stability and the presence of bound water or solvent. [17][18]A weight loss step at temperatures below 100-120°C can indicate the presence of water, confirming its hygroscopic nature. [16]
Section 4: Application Notes
While specific applications for (Propylsulfanyl)methanimidamide hydrobromide are not widely documented, its structural class, S-alkylisothioureas, are known for their utility in both medicinal chemistry and organic synthesis.
Potential as a Nitric Oxide Synthase (NOS) Inhibitor
The close structural analog, S-isopropylisothiourea, is a potent inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). [][7]NOS enzymes are responsible for the production of nitric oxide, a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses. Dysregulation of NO production is implicated in various diseases, including neurodegenerative disorders, inflammation, and septic shock.
Researchers can use (Propylsulfanyl)methanimidamide hydrobromide as a tool compound to investigate the role of NOS in biological systems. A hypothetical signaling pathway involving NOS inhibition is depicted below.
Caption: Inhibition of the Nitric Oxide signaling pathway.
Intermediate in Organic Synthesis
S-alkylisothiourea salts are versatile intermediates for the synthesis of various sulfur-containing compounds. A notable application is their conversion to sulfonyl chlorides via oxidative chlorination. [1]Sulfonyl chlorides are crucial building blocks in the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications, including antibiotics and diuretics.
Section 5: Storage and Disposal
Proper storage and disposal are essential for maintaining chemical integrity and ensuring laboratory safety.
Storage
-
Short-term: Store in a tightly sealed container in a cool, dry, and dark place. The use of a desiccator is highly recommended to mitigate moisture absorption. [3]* Long-term: For extended storage, keep the container tightly sealed within a secondary container with a desiccant, and store at -20°C. If possible, backfill the container with an inert gas like argon or nitrogen before sealing.
Waste Disposal
All waste containing (Propylsulfanyl)methanimidamide hydrobromide should be treated as hazardous chemical waste.
-
Solid Waste: Collect contaminated consumables (gloves, weighing paper, etc.) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. [19][20]Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. [7][11]Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a suitable treatment method for bromine-containing waste, but this should only be performed by trained personnel following a validated institutional protocol. [20]
References
-
CrystEngComm. influence on the in vitro dissolution behavior and food effect. The Royal Society of Chemistry, 2025. [Link]
-
ResearchGate. TGA thermograms of Eletriptan hydrobromide α form and β form and Monohydrate. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
NIH. NIH Waste Disposal Guide 2022. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. 2022. [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. 2025. [Link]
-
Carl ROTH. Safety Data Sheet: Bromide bromate solution. [Link]
-
NUS Chemistry. Disposal of Waste Solvents. [Link]
-
PMC. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. NIH. [Link]
-
Organic Chemistry Portal. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. [Link]
-
International Journal of ChemTech Research. Characterization and Synthesis of Novel Thiourea Derivatives. [Link]
-
PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. [Link]
-
Infinita Lab. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. 2026. [Link]
-
Improved Pharma. Thermogravimetric Analysis. 2022. [Link]
-
Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]
-
NETZSCH. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. 2022. [Link]
-
Google Patents. US Patent 2013. [Link]
-
Google Patents. US Patent 8,232,265 B2. [Link]
-
Taylor & Francis. Hydrobromide – Knowledge and References. [Link]
-
PubChem. Propolis extract with improved water-solubility - Patent US-5922324-A. [Link]
-
PubChem. Pharmaceutical compositions - Patent US-8425934-B2. NIH. [Link]
-
Garg Lab - UCLA. Patents & Products. [Link]
-
ResearchGate. DSC traces of FH and its co-crystals. (See colour version of this figure.... [Link]
-
Organic Syntheses. guanidoacetic acid. [Link]
-
IJARIIT. Synthesis, characterization and screening of novel glycoside derivatives of thiourea for antimicrobial activity. [Link]
-
PMC. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. NIH. [Link]
-
MDPI. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link]
-
STABILITY: PHYSICAL AND CHEMICAL. [Link]
- Google Patents. US Patent 2745826A - Process of preparing thiourea complexes.
- Google Patents. US Patent 10842780B2 - Pharmaceutical composition for modified release.
- Google Patents.
-
USPTO. Application Data. [Link]
-
MDPI. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. [Link]
-
ResearchGate. Solubility and Stability of Proroxan at Various PH Values. [Link]
-
PubMed. Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C. [Link]
- Google Patents.
-
ResearchGate. Propolis: Patents and Technology Trends for Health Applications. [Link]
Sources
- 1. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 6. scispace.com [scispace.com]
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- 8. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmainfo.in [pharmainfo.in]
- 11. jocpr.com [jocpr.com]
- 12. epa.gov [epa.gov]
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- 15. Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. improvedpharma.com [improvedpharma.com]
- 19. carlroth.com [carlroth.com]
- 20. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Troubleshooting & Optimization
(Propylsulfanyl)methanimidamide hydrobromide degradation and how to prevent it
Subject: Stability, Degradation, and Handling Guide
Critical Disambiguation
Before proceeding, verify your molecule.
-
Target Molecule: (Propylsulfanyl)methanimidamide hydrobromide (also known as S-Propylisothiourea hydrobromide ).[1]
-
Do NOT Confuse With: Prothionamide (CAS 14222-60-7), which is 2-propylthioisonicotinamide (an anti-tuberculosis drug).[1]
Part 1: The Degradation Mechanism (The "Why")
The primary instability of (Propylsulfanyl)methanimidamide hydrobromide arises from the isothiourea linkage .[1] While the hydrobromide salt is relatively stable in solid form due to the protonation of the amidine nitrogen (which reduces electrophilicity), the free base is highly susceptible to hydrolysis.[1]
The "Smell Test" Indicator
The most immediate sign of degradation is a foul, skunk-like odor.[1]
-
Cause: Hydrolysis cleaves the C-S bond, releasing 1-Propanethiol .[1]
-
Threshold: Humans can detect propanethiol at parts per billion (ppb) levels.[1] If you smell onions or rotten cabbage upon opening the vial, significant degradation has occurred.[1]
Pathway Visualization
The following diagram illustrates the pH-dependent degradation pathways.
Figure 1: Hydrolytic degradation pathway of S-propylisothiourea.[1] The release of propanethiol is the irreversible rate-limiting step in basic media.
Part 2: Storage & Handling Protocols
To maintain integrity, you must prevent the formation of the free base and the introduction of moisture.[1]
Storage Specifications
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Desiccated) | Lowers kinetic energy, slowing the rate of hydrolysis and oxidation.[1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidative dimerization of any released thiol into disulfides.[1] |
| Humidity | < 10% RH | The HBr salt is hygroscopic.[1] Absorbed water creates localized solution pockets where hydrolysis can occur even in the solid state.[1] |
| Container | Amber Glass, Tightly Sealed | Prevents light-induced radical formation (though less critical than moisture control).[1] |
Handling "Golden Rules"
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating degradation.[1]
-
Aliquot Immediately: If you purchase a large quantity (e.g., 1g), divide it into single-use aliquots inside a glove box or dry bag upon first opening.
Part 3: Solution Chemistry & Experimental FAQs
Q1: Can I make a stock solution in PBS (pH 7.4) and store it?
-
Strictly NO.
-
Reasoning: At pH 7.4, a significant fraction of the molecule exists as the free base.[1] Hydrolysis to urea and propanethiol will begin immediately.[1] The half-life at neutral pH can be as short as 24-48 hours depending on temperature.[1]
-
Protocol: Prepare stock solutions in water or 0.01 M HCl . The acidic pH stabilizes the isothiouuronium cation.[1] Freeze these acidic stocks at -20°C.
Q2: How do I use it in a cellular assay (pH 7.4)?
-
Protocol:
Q3: My IC50 values for iNOS inhibition are shifting higher. Why?
-
Diagnosis: You are likely measuring the activity of a mixture of S-propylisothiourea and Urea.[1] Urea is inactive against NOS.[1]
-
Correction: Check the age of your stock solution. If it was stored at pH > 6, discard it.[1]
Part 4: Troubleshooting Guide
Use this decision tree to diagnose issues with compound performance or physical appearance.
Figure 2: Troubleshooting logic for stability and activity issues.
Part 5: Analytical Validation (Self-Check)
If you suspect degradation but the smell is inconclusive, perform a 1H-NMR in DMSO-d6 or D2O.[1]
-
Intact S-Propylisothiourea: Look for the triplet of the propyl methyl group and the multiplet of the methylene protons adjacent to the Sulfur (
ppm).[1] -
Degraded (Propanethiol): The methylene protons adjacent to the SH group will shift upfield (
ppm).[1] -
Degraded (Urea): Look for a broad singlet around
ppm (in DMSO) corresponding to urea protons, distinct from the amidine protons.[1]
References
-
Southan, G. J., et al. (1995).[1][2] "Isothioureas: Potent inhibitors of nitric oxide synthases with variable isoform selectivity."[1] British Journal of Pharmacology, 114(2), 510–516.[1]
-
Garvey, E. P., et al. (1994).[1] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[1] Journal of Biological Chemistry, 269(43), 26669-26676.[1] (Context on S-alkylisothiourea stability in assays).
-
Taylor, J. (1922).[1] "The Hydrolysis of Isothioureas." Journal of the Chemical Society, Transactions, 121, 2267-2270.[1] (Foundational chemistry of isothiourea hydrolysis).
Sources
Technical Support Center: (Propylsulfanyl)methanimidamide Hydrobromide and S-Alkylisothiourea Compounds
A Guide to Understanding and Mitigating Off-Target Effects for Researchers
Welcome to the technical support center for (Propylsulfanyl)methanimidamide hydrobromide and the broader class of S-alkylisothiourea compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the experimental complexities associated with these molecules. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate potential off-target effects, ensuring the integrity and reproducibility of your research.
This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may face in your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems that may arise during your experiments, linking them to potential off-target effects and providing actionable solutions.
Question: I'm observing significant cytotoxicity in my cell-based assays, even at concentrations where I expect specific NOS inhibition. What could be the cause?
Answer: This is a common issue and can stem from several off-target mechanisms. While potent on-target NOS inhibition can sometimes lead to cell death depending on the model, unexpected toxicity often points to other interactions.
-
Plausible Causes:
-
Mitochondrial Dysfunction: Amidine-containing compounds have been reported to interfere with mitochondrial function, which can trigger apoptosis or necrosis.
-
Membrane Disruption: At higher concentrations, the physicochemical properties of the compound might lead to non-specific disruption of cellular membranes.[3]
-
Inhibition of Other Enzymes: The amidine moiety is a common feature in inhibitors of various enzymes, including proteases. Off-target inhibition of essential enzymes could lead to cytotoxicity.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Question: My results are inconsistent, or the observed phenotype doesn't align with the known downstream effects of inhibiting my target NOS isoform. How can I confirm my effect is on-target?
-
Plausible Causes:
-
Lack of NOS Isoform Selectivity: (Propylsulfanyl)methanimidamide hydrobromide, like other S-alkylisothioureas, exhibits variable selectivity for nNOS, eNOS, and iNOS.[1][4] An effect you attribute to iNOS inhibition, for example, might be confounded by simultaneous eNOS inhibition.
-
Off-Target Pharmacological Effects: The compound could be interacting with receptors, ion channels, or other enzymes that produce a similar phenotype through a different pathway. For example, some NOS inhibitors have been found to interact with dopamine and serotonin receptors.[5]
-
-
Mitigation Strategies:
-
Orthogonal Inhibition: Use a structurally unrelated NOS inhibitor (e.g., L-NAME, which is an L-arginine analog) to see if it phenocopies the results of (Propylsulfanyl)methanimidamide hydrobromide. If both compounds with different scaffolds produce the same result, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: The gold standard for target validation. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target NOS isoform. The compound should have a diminished or no effect in the knockout/knockdown cells compared to wild-type controls.[6]
-
Rescue Experiments: If possible, "rescue" the phenotype by providing an excess of the product of the enzymatic reaction (i.e., a nitric oxide donor) downstream of the inhibited target.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of (Propylsulfanyl)methanimidamide hydrobromide?
A1: Based on its chemical structure as an S-alkylisothiourea, the primary targets are the three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] It acts as a competitive inhibitor at the L-arginine binding site.[1]
Q2: How does the alkyl chain length (like the "propyl" group) affect activity and selectivity?
A2: For S-substituted isothioureas, the length and structure of the alkyl side chain are critical for both potency and isoform selectivity. Research has shown that inhibitory activity can decline sharply if the side chain exceeds two carbon atoms in length.[1] This suggests that the propyl group in (Propylsulfanyl)methanimidamide hydrobromide is likely optimized for fitting into a hydrophobic pocket within the NOS active site.[4] However, subtle changes in this chain can dramatically alter the selectivity between nNOS, eNOS, and iNOS.[1]
Q3: What are the most likely off-target families for this class of compounds?
A3: Given the amidine core, potential off-target families include:
-
Other Arginine-binding Proteins: Any enzyme or protein that uses L-arginine as a substrate could be a potential off-target.
-
Serine Proteases: The amidine group can mimic the guanidinium group of arginine, a common recognition motif for proteases like thrombin.
-
Receptors and Transporters: Depending on the overall structure, interactions with GPCRs (e.g., dopamine and serotonin receptors) and monoamine transporters have been observed with some NOS inhibitors.[5][7]
-
Sigma Receptors: Guanidinium-containing compounds have been known to interact with sigma receptors, which can modulate a wide range of cellular functions.[8]
Q4: How can I proactively design my experiments to minimize the impact of off-target effects?
A4: A well-designed experiment is the best defense against misinterpretation.
-
Use the Lowest Effective Concentration: Determine the IC50 for your target NOS isoform in your system and work at concentrations as close to this value as possible (e.g., 1-3x IC50).
-
Include Negative Controls: Use a structurally similar but inactive analog of your compound if available. This helps to control for effects related to the chemical scaffold itself, independent of target inhibition.
-
Employ Counter-Screening: If you suspect a particular off-target (e.g., a specific receptor), run an assay to directly test for this interaction.
Data Presentation
Table 1: Representative Selectivity Profiles of S-Alkylisothiourea Compounds
| Compound | Primary Target(s) | Reported Selectivity | Reference |
| S-Ethylisothiourea | Potent inhibitor of eNOS and iNOS | Little selectivity towards either isoform | [1] |
| S-Methylisothiourea (SMT) | Potent inhibitor of iNOS | Relatively selective inhibitor of iNOS activity | [1] |
| S,S'-(1,3-Phenylene-bis(1,2-ethanediyl))bisisothiourea | Potent inhibitor of human iNOS | 190-fold selective for iNOS over eNOS | [4] |
Note: The precise selectivity of (Propylsulfanyl)methanimidamide hydrobromide would need to be determined empirically.
Experimental Protocols
Protocol 1: Validating On-Target Activity Using Orthogonal Inhibition
Objective: To confirm that the observed biological effect is due to the inhibition of the intended NOS isoform and not an artifact of the specific chemical structure of (Propylsulfanyl)methanimidamide hydrobromide.
Methodology:
-
Compound Selection:
-
Primary Compound: (Propylsulfanyl)methanimidamide hydrobromide.
-
Orthogonal Inhibitor: N(G)-Nitro-L-arginine methyl ester (L-NAME), a structurally distinct L-arginine analog.
-
Negative Control: N(G)-Nitro-D-arginine methyl ester (D-NAME), the inactive enantiomer of L-NAME.
-
-
Dose-Response Curves:
-
Perform a dose-response experiment for all three compounds in your primary functional assay (e.g., cell proliferation, cytokine release, vasodilation).
-
Plate cells or prepare tissue as per your standard protocol.
-
Treat with a range of concentrations for each compound (e.g., 8-point curve, 3-fold dilutions) for the appropriate duration.
-
-
Data Analysis:
-
Measure the desired endpoint.
-
Compare the dose-response curves. If the effect is on-target, you should observe a similar maximal effect and a classic sigmoidal dose-response from both (Propylsulfanyl)methanimidamide hydrobromide and L-NAME. D-NAME should show no effect.
-
-
Interpretation:
-
Concordant Results: If (Propylsulfanyl)methanimidamide hydrobromide and L-NAME produce the same phenotype, it strongly supports an on-target mechanism via NOS inhibition.
-
Discordant Results: If the phenotypes differ, it suggests that at least one of the compounds is acting through an off-target mechanism.
Caption: Logic of an orthogonal inhibition experiment.
-
References
- Garvey, E. P., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. Journal of Biological Chemistry.
- Hajjo, R., et al. (2019). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry.
- Huang, H., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry.
-
Garvey, E. P., et al. (1997). Potent and selective inhibition of human nitric oxide synthases. Journal of Biological Chemistry. Available at: [Link]
- Global Cities Hub. (2026). What science reveals about blueChew sex pills and male health. Global Cities Hub.
- Patsnap Synapse. (2024). What are NOS inhibitors and how do they work?. Patsnap Synapse.
-
Ji, H., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
Lim, C., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Publishing. Available at: [Link]
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
-
El-Ashmawy, I. M., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Yang, Z., & Xu, J. (2013). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Synthesis. Available at: [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
-
Zhang, X. H., et al. (2015). Off-target effects in CRISPR/Cas9-mediated genome engineering. Molecular Therapy Nucleic Acids. Available at: [Link]
-
Yusof, N. S. M., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon. Available at: [Link]
-
Yusof, N. S. M., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon. Available at: [Link]
-
Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]
-
Organic Chemistry Portal. (2021). Isothiourea synthesis by C-S coupling. Organic Chemistry Portal. Available at: [Link]
-
Zhang, X. H., et al. (2015). Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. Molecular Therapy - Nucleic Acids. Available at: [Link]
-
Zahn, E., et al. (2021). Effects of co-formulants on the absorption and secretion of active substances in plant protection products in vitro. Archives of Toxicology. Available at: [Link]
-
ClinicalTrials.gov. (2008). Sulforaphane as an Antagonist to Human PXR-mediated Drug-drug Interactions. ClinicalTrials.gov. Available at: [Link]
-
Gannon, B. M., et al. (2021). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Behavioural Pharmacology. Available at: [Link]
-
Seminerio, M. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology. Available at: [Link]
-
Office of the Chief Medical Examiner, San Francisco. (2023). Report on Novel Synthetic Opioid and Xylazine Re-Analysis of 2022 Accidental Overdoses. SF.gov. Available at: [Link]
Sources
- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
How to improve the bioavailability of (Propylsulfanyl)methanimidamide hydrobromide
Notice: Initial searches for "(Propylsulfanyl)methanimidamide hydrobromide" did not yield specific public data. This suggests the compound may be novel, proprietary, or referred to by a different nomenclature. The following guide is therefore constructed based on established principles for improving the bioavailability of small molecule drugs with physicochemical properties that might be inferred from its name (e.g., potential for low solubility, susceptibility to metabolic degradation). The strategies outlined are general best practices and should be adapted based on actual experimental data for the compound .
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the likely primary challenges affecting the oral bioavailability of (Propylsulfanyl)methanimidamide hydrobromide?
Based on its chemical structure, potential challenges could include:
-
Low Aqueous Solubility: The "propylsulfanyl" group suggests a degree of lipophilicity which, depending on the overall molecular structure, could lead to poor dissolution in the gastrointestinal (GI) tract.
-
Metabolic Instability: Thioether linkages can be susceptible to oxidation by cytochrome P450 enzymes in the liver and intestinal wall, leading to rapid first-pass metabolism.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the GI lumen, reducing net absorption.
Q2: What initial in vitro assays are recommended to diagnose the bioavailability limitations of our compound?
To effectively troubleshoot, a systematic in vitro evaluation is critical. We recommend the following tiered approach:
-
Solubility & Dissolution:
-
Kinetic and Thermodynamic Solubility: Assess solubility in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and biorelevant media like FaSSIF and FeSSIF to understand how food might impact its dissolution.
-
Intrinsic Dissolution Rate (IDR): This measures the dissolution rate from a constant surface area, providing insights into how the solid form of the drug dissolves.
-
-
Permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A quick, non-cell-based assay to predict passive diffusion.
-
Caco-2 Permeability Assay: This is the gold standard for assessing intestinal permeability and identifying potential P-gp substrates. An efflux ratio greater than 2 is a strong indicator of active efflux.
-
-
Metabolic Stability:
-
Liver Microsomes/S9 Fractions: Incubating the compound with these subcellular fractions (containing key metabolic enzymes) will determine its intrinsic clearance rate.
-
Hepatocyte Stability Assay: Using whole liver cells provides a more comprehensive picture of metabolism, including both Phase I and Phase II enzymatic reactions.
-
Part 2: Troubleshooting & Optimization Guides
Issue 1: Poor Aqueous Solubility & Dissolution Rate
If your in vitro data confirms low solubility as a primary hurdle, consider the following formulation strategies.
Underlying Principle: For a drug to be absorbed, it must first be dissolved in the GI fluids. Enhancing the dissolution rate and/or the concentration of dissolved drug can significantly improve absorption.
Troubleshooting Protocol: Formulation Approaches to Enhance Solubility
-
Salt Form Selection:
-
Rationale: While the compound is a hydrobromide salt, exploring other salt forms (e.g., mesylate, tosylate, hydrochloride) can sometimes yield a crystalline form with more favorable dissolution properties.
-
Experimental Step: Conduct a salt screening study by reacting the free base with various pharmaceutically acceptable acids. Analyze the resulting salts for their solubility, dissolution rate, and solid-state stability (hygroscopicity, polymorphism).
-
-
Amorphous Solid Dispersions (ASDs):
-
Rationale: Converting the crystalline drug into an amorphous (non-ordered) state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate. The polymer helps to stabilize the high-energy amorphous form and prevent recrystallization.
-
Experimental Step:
-
Select a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®) based on drug-polymer miscibility studies (e.g., using differential scanning calorimetry).
-
Prepare the ASD using techniques like spray drying or hot-melt extrusion.
-
Characterize the resulting powder for amorphicity (via XRPD), dissolution performance (in SGF/SIF), and physical stability over time.
-
-
-
Lipid-Based Formulations (LBFs):
-
Rationale: For lipophilic compounds, dissolving the drug in a lipid vehicle can bypass the dissolution step in the GI tract. The formulation emulsifies in the gut, and the drug can be absorbed via the lymphatic system, potentially avoiding first-pass metabolism.
-
Experimental Step:
-
Screen the drug's solubility in various oils, surfactants, and co-solvents.
-
Develop prototype formulations based on the Lipid Formulation Classification System (LFCS) and test their self-emulsification properties upon dilution with water.
-
Assess the dispersion's droplet size and monitor for any drug precipitation.
-
-
Data Summary Table: Solubility Enhancement Strategies
| Strategy | Principle | Key Experimental Readout | Typical Fold Increase in Bioavailability |
| Salt Screening | Modifies crystal lattice energy | Solubility, Intrinsic Dissolution Rate | 1.5x - 5x |
| Amorphous Solid Dispersion | Creates a high-energy, non-crystalline state | Dissolution profile in biorelevant media | 2x - 20x |
| Lipid-Based Formulation | Pre-dissolves drug in a lipid carrier | Emulsification performance, droplet size | 2x - 50x |
Issue 2: High First-Pass Metabolism or P-gp Efflux
If your Caco-2 and liver microsome data indicate rapid metabolism or active efflux, the following approaches can be beneficial.
Troubleshooting Protocol: Mitigating Pre-systemic Clearance
-
Permeation Enhancers:
-
Rationale: Certain excipients can transiently open tight junctions between intestinal cells or inhibit efflux transporters like P-gp.
-
Experimental Step: Co-administer the compound with known P-gp inhibitors (e.g., certain grades of Polysorbate 80, Vitamin E TPGS) in your Caco-2 model to see if the efflux ratio is reduced. Caution: This approach requires careful toxicological evaluation.
-
-
Prodrug Strategy:
-
Rationale: A prodrug is a bioreversible derivative of the parent drug. By masking the chemical group susceptible to metabolism or recognized by transporters, a prodrug can improve absorption. Once absorbed, it is designed to cleave and release the active parent drug.
-
Experimental Step:
-
Identify the metabolic "soft spot" on your molecule.
-
Synthesize a derivative that masks this group (e.g., an ester or carbamate).
-
Test the prodrug's stability in simulated GI fluids and its conversion back to the parent drug in plasma or liver homogenate.
-
-
Workflow Diagram: Diagnosing and Addressing Bioavailability Issues
Caption: A decision-making workflow for improving drug bioavailability.
Part 3: Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of (Propylsulfanyl)methanimidamide hydrobromide and assess if it is a substrate for P-glycoprotein (P-gp) efflux.
Materials:
-
Caco-2 cells (passage 25-40)
-
24-well Transwell plates (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS) with HEPES
-
Test compound, Lucifer Yellow, Propranolol (high permeability control), Digoxin (P-gp substrate control)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of each well. Only use inserts with TEER values > 250 Ω·cm². Confirm integrity by measuring the permeability of Lucifer Yellow (should be < 1% per hour).
-
Apical to Basolateral (A→B) Permeability:
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at 30, 60, 90, and 120 minutes. Replace the volume with fresh HBSS.
-
At 120 minutes, take a final sample from the apical side.
-
-
Basolateral to Apical (B→A) Permeability:
-
Repeat the process, but add the test compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Interpretation:
-
Papp (A→B) < 1 x 10⁻⁶ cm/s: Low permeability
-
Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability
-
Efflux Ratio > 2: Indicates the compound is likely a substrate for an efflux transporter like P-gp.
Mechanism Diagram: P-glycoprotein Efflux
Caption: Mechanism of P-gp mediated drug efflux from intestinal cells.
References
Note: As "(Propylsulfanyl)methanimidamide hydrobromide" is not a publicly documented compound, these references support the general principles of bioavailability enhancement discussed in this guide.
-
Title: Strategies to Address Poor Drug Solubility in Drug Discovery and Development Source: Pharmacological Reviews URL: [Link]
-
Title: The Caco-2 Cell Line for Predicting Intestinal Drug Absorption: A Critical Appraisal Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: Amorphous Solid Dispersions: A Robust Platform to Address Poor Drug Solubility Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Lipid-Based Formulations for Oral Drug Delivery Source: AAPS PharmSciTech URL: [Link]
-
Title: Prodrugs: A Challenge for the Drug Development Pipeline Source: Nature Reviews Drug Discovery URL: [Link]
Common issues with (Propylsulfanyl)methanimidamide hydrobromide experiments
Technical Support Center: (Propylsulfanyl)methanimidamide Hydrobromide
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Experimental Optimization & Troubleshooting for CAS 1071-75-6
Compound Identity & Technical Profile
(Propylsulfanyl)methanimidamide hydrobromide is the IUPAC designation for S-Propylisothiourea hydrobromide (also known as PIM or S-PIT in some contexts). It is a potent, competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms and a versatile guanylating agent in organic synthesis.
-
CAS Number: 1071-75-6
-
Formula: C₄H₁₀N₂S · HBr
-
Molecular Weight: 199.11 g/mol
-
Primary Applications:
-
Pharmacology: Selective inhibition of inducible Nitric Oxide Synthase (iNOS) to study inflammatory pathways.
-
Medicinal Chemistry: Reagent for converting amines into guanidines (guanylation).
-
Critical Handling & Stability Protocols
Core Directive: The hydrobromide salt is hygroscopic and prone to hydrolysis under basic conditions. Improper handling is the #1 cause of experimental failure.
Storage & Stock Preparation
| Parameter | Specification | Reason (Causality) |
| Storage Temp | -20°C (Desiccated) | Prevents moisture absorption which accelerates hydrolysis. |
| Solvent | DMSO or Water (Acidified) | Soluble in water (>50 mg/mL). Stability is pH-dependent. |
| pH Stability | Stable at pH < 6.0 | At neutral/basic pH, the compound hydrolyzes to urea and propanethiol (stench). |
| Stock Shelf Life | < 24 Hours (Aqueous) | Rapid degradation in water at RT. Make fresh or freeze aliquots at -80°C. |
Visualizing the Instability Risk
The following diagram illustrates the degradation pathway that occurs if the pH is not strictly controlled.
Figure 1: Hydrolysis mechanism of S-alkylisothioureas in basic media. The release of propanethiol is a hallmark of degradation.
Troubleshooting Biological Experiments (NOS Inhibition)
Context: Researchers often use this compound to block NO production in LPS-stimulated macrophages or endothelial cells.
Issue 1: Inconsistent IC50 / Ki Values
-
Symptom: Variability in inhibition potency between replicates.
-
Root Cause: pH drift in the assay buffer. The HBr salt is acidic; adding it to a weakly buffered medium can drop the pH, affecting enzyme activity independently of the inhibitor. Conversely, if the buffer is too strong (pH 7.4) and the compound sits for >1 hour, it hydrolyzes.
-
Solution:
-
Prepare a 1000x stock in DMSO.
-
Add to the assay buffer immediately before initiating the reaction.
-
Verify final pH is 7.4; if the HBr salt lowers pH, back-titrate with dilute NaOH, but do not overshoot.
-
Issue 2: "Rotten Cabbage" Smell in Incubator
-
Symptom: Distinct sulfur odor during cell culture experiments.
-
Root Cause: Metabolic breakdown or chemical hydrolysis releasing 1-propanethiol .
-
Solution:
-
Reduce incubation time. S-alkylisothioureas have short half-lives.
-
Seal plates with parafilm if possible, or use a dedicated incubator.
-
Safety Warning: Propanethiol is toxic. Ensure adequate ventilation.
-
Issue 3: Lack of Selectivity (iNOS vs. eNOS)
-
Symptom: Unexpected hypertensive effects in animal models (due to eNOS inhibition).
-
Scientific Insight: While S-propylisothiourea is relatively selective for iNOS compared to L-NMMA, it is less selective than 1400W. The propyl group provides steric bulk that fits the iNOS pocket better than eNOS, but high doses (>10 µM) will inhibit constitutive isoforms [1].
-
Protocol Adjustment: Perform a dose-response curve specifically in the 10 nM – 1 µM range. Avoid bolus doses >10 mg/kg in vivo without blood pressure monitoring.
Troubleshooting Chemical Synthesis (Guanylation)
Context: Using the compound to transfer the amidine group to an amine (R-NH2 → R-NH-C(=NH)NH2).
Issue 4: Low Yield of Guanidine Product
-
Symptom: Reaction stalls or yields mostly starting material.
-
Root Cause: The amine nucleophile must be unprotonated to attack, but the reagent is an HBr salt.
-
Solution:
-
Base Requirement: You must use a base (e.g., Triethylamine or DIPEA) to neutralize the HBr and the amine salt.
-
Optimization: Use Mercury(II) chloride (HgCl₂) or Silver nitrate (AgNO₃) as a "thiophile" to precipitate the sulfur byproduct and drive the reaction forward.
-
Note: Without a metal catalyst, the reaction is slow and requires reflux, which promotes hydrolysis.
-
Frequently Asked Questions (FAQ)
Q1: Can I autoclave the stock solution? A: Absolutely not. The heat and pressure will completely hydrolyze the compound into urea and propanethiol. Sterilize by filtration (0.22 µm PTFE filter) only.
Q2: How does the "Propyl" chain affect potency compared to S-Ethyl or S-Methyl variants? A: Generally, S-Ethylisothiourea (SEITU) is the most potent pan-NOS inhibitor. The S-Propyl variant is slightly less potent but often exhibits improved selectivity for iNOS over eNOS due to the larger hydrophobic pocket in the inducible isoform [1].
Q3: Is the HBr salt interchangeable with the HCl salt? A: Stoichiometrically, yes, but their solubility and hygroscopicity differ. HBr salts are often denser and less hygroscopic than HCl salts, but always check the specific Certificate of Analysis.
Experimental Workflow: NOS Inhibition Assay
Standardized protocol to minimize degradation artifacts.
Figure 2: Critical timing workflow for NOS inhibition assays using S-propylisothiourea.
References
-
Garvey, E. P., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases by S-substituted isothioureas." Journal of Biological Chemistry.
-
Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology.
-
World Intellectual Property Organization. (1994). Patent WO1994012165A2: Enzymatic Inhibitors (Isothiourea Derivatives).
Stability issues of (Propylsulfanyl)methanimidamide hydrobromide in solution
Welcome to the technical support guide for (Propylsulfanyl)methanimidamide hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
This guide is structured in a question-and-answer format to directly address common issues. We will delve into the causality behind these challenges and provide validated protocols to troubleshoot them effectively.
Section 1: General Stability & Handling FAQs
Question 1: What are the primary chemical stability concerns for (Propylsulfanyl)methanimidamide hydrobromide in solution?
Answer: (Propylsulfanyl)methanimidamide hydrobromide possesses two key functional groups that are susceptible to degradation in solution: the methanimidamide (amidine) group and the propylsulfanyl (thioether) group.
-
Hydrolysis of the Amidine Group: Amidines are generally susceptible to hydrolysis, which is the cleavage of the carbon-nitrogen double bond by water. This reaction is highly dependent on the pH of the solution. While the hydrobromide salt provides some initial acidity, buffering the solution to neutral or basic pH can significantly accelerate hydrolysis, leading to the formation of an amide and an amine. Acid-catalyzed hydrolysis is also possible, though often slower than base-catalyzed reactions for this functional group.[1][2]
-
Oxidation of the Thioether Group: The sulfur atom in the propylsulfanyl group is nucleophilic and can be readily oxidized by atmospheric oxygen (autoxidation) or, more commonly, by oxidizing agents present as impurities in solvents (e.g., peroxides).[3][4] This oxidation typically occurs in two stages: first to a sulfoxide, and upon further oxidation, to a sulfone.[3] These oxidative degradation pathways are a major concern for the long-term storage and handling of thioether-containing compounds.[3][4]
The diagram below illustrates these two primary degradation pathways.
Caption: Primary degradation pathways for (Propylsulfanyl)methanimidamide.
Question 2: How does pH affect the stability of my solution, and what is the optimal pH for storage?
Answer: The pH of the solution is arguably the most critical factor governing the stability of (Propylsulfanyl)methanimidamide hydrobromide due to its effect on the hydrolysis of the amidine group.
-
Acidic pH (pH < 6): The amidine group will be protonated, which generally provides some protection against hydrolysis. The hydrobromide salt form of the compound naturally creates a mildly acidic solution upon dissolution in unbuffered water. For short-term storage and immediate use, dissolving in high-purity, de-gassed water is often sufficient.
-
Neutral to Basic pH (pH ≥ 7): In neutral and, particularly, basic conditions, the rate of hydrolysis can increase dramatically.[5] The hydroxide ion acts as a potent nucleophile, attacking the carbon of the C=N bond, leading to rapid degradation. Therefore, preparing and storing stock solutions in basic buffers (e.g., PBS pH 7.4, Tris, bicarbonate) for extended periods is strongly discouraged.
Recommendation: For maximum stability, especially for long-term storage, prepare stock solutions in a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4-5) or in an anhydrous aprotic solvent like DMSO. If the experimental conditions require a physiological pH, the stock solution should be diluted into the final aqueous buffer immediately before use.
| pH Range | Primary Stability Concern | Recommended Action |
| < 4 | Generally Stable | Suitable for short-term storage. |
| 4 - 6 | Optimal Aqueous Stability | Recommended for aqueous stock solutions. |
| 7 - 9 | Rapid Hydrolysis | Avoid for storage. Dilute immediately before use. |
| > 9 | Very Rapid Hydrolysis | Not recommended under any circumstances. |
Question 3: My compound seems to be losing potency over time, even when stored correctly. What could be the cause?
Answer: If you are observing a gradual loss of potency despite appropriate pH control and storage temperature, the most likely culprit is oxidation of the thioether group .[3] This process can be insidious and is often caused by factors that are easily overlooked:
-
Dissolved Oxygen: Standard laboratory solvents, including water and DMSO, contain dissolved atmospheric oxygen which can contribute to slow oxidation over time.
-
Peroxide Contamination: Ethers (like THF, dioxane) and other solvents can form explosive peroxides over time. Even low, non-explosive levels of peroxides in common solvents can readily oxidize thioethers.[3]
-
Photodegradation: Exposure to light, particularly UV light, can generate free radicals that accelerate oxidation.[6]
To mitigate oxidative degradation:
-
Use High-Purity, Anhydrous Solvents: When preparing stock solutions for long-term storage (e.g., in DMSO), use a fresh, unopened bottle of anhydrous solvent.
-
De-gas Aqueous Buffers: For aqueous solutions, sparging the buffer with an inert gas (nitrogen or argon) for 15-30 minutes before dissolving the compound can significantly reduce the concentration of dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil to prevent photodegradation.
-
Store under Inert Gas: For highly sensitive applications or very long-term storage, overlaying the solution with nitrogen or argon before sealing the vial can provide an extra layer of protection.
Section 2: Troubleshooting Experimental Inconsistencies
Question 4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I identify if they are degradation products?
Answer: The appearance of new peaks in your chromatogram is a classic sign of compound degradation. To confirm this and identify the degradants, a forced degradation study is the recommended approach.[6][7][8] This involves intentionally exposing your compound to harsh conditions to accelerate the formation of potential degradation products.[8][9]
By comparing the chromatograms of the stressed samples to a control (a freshly prepared solution), you can identify the retention times of the primary degradants. LC-MS is particularly powerful here, as the mass-to-charge ratio (m/z) of the new peaks can confirm their identity.
-
Oxidative Degradants: Look for peaks with m/z corresponding to your parent compound +16 (sulfoxide) and +32 (sulfone).
-
Hydrolytic Degradants: The masses of hydrolytic products will depend on the exact cleavage point, but you can predict the expected masses of the resulting amide/amine fragments.
Protocol: Basic Forced Degradation Study
This protocol provides a framework for identifying the primary degradation products of (Propylsulfanyl)methanimidamide hydrobromide.
Materials:
-
(Propylsulfanyl)methanimidamide hydrobromide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or water).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of high-purity water.
-
-
Incubation: Incubate all samples at 40-60°C for a defined period (start with 2-4 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Neutralization (for acid/base samples): Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
Analysis: Analyze all samples (Control, Acid, Base, Oxidative) by your stability-indicating HPLC or LC-MS method.
-
Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
New peaks in the H₂O₂ sample are likely oxidative degradants (sulfoxide, sulfone).[10]
-
New peaks in the HCl and NaOH samples are likely hydrolytic degradants.
-
The following workflow diagram outlines the process.
Caption: Workflow for a forced degradation study.
Section 3: FAQs on Prevention and Best Practices
Question 5: What is the best way to prepare and store a stock solution for long-term use?
Answer: For maximum longevity, a high-concentration stock solution should be prepared in an anhydrous, aprotic solvent and stored under conditions that minimize exposure to water, oxygen, and light.
Recommended Protocol for Long-Term Stock Solution Preparation:
-
Solvent Choice: Use high-purity, anhydrous DMSO. Ensure it is from a fresh, sealed bottle to minimize water content and peroxide contamination.
-
Weighing: Weigh the compound in a clean, dry vial. Perform this step quickly to minimize absorption of atmospheric moisture.
-
Dissolution: Add the required volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing. Sonication can be used sparingly if needed but may introduce heat.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with an inert gas like argon or nitrogen.
-
Storage: Store the aliquots at -20°C or, for maximum stability, at -80°C.
Question 6: Can I use buffers like PBS (pH 7.4) for my experiments?
Answer: Yes, you can and often must use physiological buffers like PBS for your final experiments. However, due to the rapid base-catalyzed hydrolysis of the amidine group, you must not prepare or store the compound in PBS for any significant length of time.
Best Practice Workflow:
-
Maintain a concentrated stock solution in a stabilizing solvent (e.g., anhydrous DMSO or an acidic buffer) stored at low temperature.
-
Just prior to starting your experiment, thaw a single aliquot of the stock solution.
-
Calculate the volume needed and perform a serial dilution into your final experimental buffer (e.g., PBS) to achieve the desired working concentration.
-
Use this freshly prepared working solution immediately. Do not store it for later use.
This "just-in-time" dilution strategy ensures that the compound is exposed to the destabilizing pH of the physiological buffer for the shortest possible duration, preserving its integrity for the duration of your assay.
References
-
Kamal, Y., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals (Basel). Available at: [Link]
-
Takeuchi, R., et al. (2018). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules. Available at: [Link]
-
Bae, S., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]
-
Bae, S., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available at: [Link]
-
Bae, S., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available at: [Link]
-
Solubility of Things. (n.d.). Amidine. Available at: [Link]
-
Mishra, R. K., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Jiskoot, W., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Hawe, A., & Jiskoot, W. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]
-
Chemistry university. (2021). Amide Hydrolysis. YouTube. Available at: [Link]
-
Carini, M., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Finze, M., et al. (2020). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Molecules. Available at: [Link]
-
Sà, J., et al. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Chemical Physics. Available at: [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. Available at: [Link]
-
Kaur, R., et al. (2011). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Die Pharmazie. Available at: [Link]
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- 2. youtube.com [youtube.com]
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- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of (Propylsulfanyl)methanimidamide hydrobromide: A Comparative Guide for Researchers
For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for validating the biological activity of (Propylsulfanyl)methanimidamide hydrobromide, a compound with structural similarities to known inhibitors of nitric oxide synthase (NOS). Through a detailed comparison with established NOS inhibitors, this document outlines the experimental data necessary to characterize its potency, selectivity, and cellular effects.
Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] While constitutive NO production by nNOS and eNOS is essential for homeostasis, the overproduction of NO by iNOS is implicated in various inflammatory diseases and septic shock.[2] Consequently, the development of selective NOS inhibitors is a significant area of therapeutic research.
(Propylsulfanyl)methanimidamide hydrobromide, also known as S-propylisothiourea hydrobromide, belongs to the isothiourea class of compounds, several of which are known to be potent inhibitors of nitric oxide synthase. This guide will therefore proceed under the hypothesis that (Propylsulfanyl)methanimidamide hydrobromide acts as a NOS inhibitor. We will outline a series of experiments to validate this hypothesis, quantify its inhibitory activity, and compare its performance against well-characterized non-selective and isoform-selective NOS inhibitors.
Comparative Analysis of NOS Inhibitors
To provide a clear benchmark for evaluating (Propylsulfanyl)methanimidamide hydrobromide, we will compare its hypothetical performance against three well-established NOS inhibitors with varying selectivity profiles:
-
L-NMMA (NG-Methyl-L-arginine): A non-selective NOS inhibitor that competitively inhibits all three NOS isoforms.[3]
-
1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A potent and selective inhibitor of iNOS.[2]
-
L-NIO (N5-(1-Iminoethyl)-L-ornithine): A potent, irreversible inhibitor of NOS isoforms.[3]
The following table summarizes the key quantitative parameters for these inhibitors, against which (Propylsulfanyl)methanimidamide hydrobromide will be evaluated.
| Inhibitor | Target Isoform(s) | IC50 / Ki | Assay System |
| (Propylsulfanyl)methanimidamide hydrobromide | Hypothesized: NOS | To be determined | In vitro enzyme assay, cell-based assay |
| L-NMMA | nNOS, eNOS, iNOS | Ki: ~2 µM (for iNOS) | Purified enzyme |
| 1400W | iNOS | IC50: ~1.9 µM | LPS-stimulated macrophages |
| L-NIO | nNOS, eNOS, iNOS | IC50: ~3.3 µM (for iNOS) | Purified enzyme |
Experimental Validation Workflow
The validation of (Propylsulfanyl)methanimidamide hydrobromide as a NOS inhibitor will follow a multi-step process, beginning with in vitro enzymatic assays to determine its direct inhibitory effect and selectivity, followed by cell-based assays to assess its activity in a biological context.
Caption: Experimental workflow for validating (Propylsulfanyl)methanimidamide hydrobromide as a NOS inhibitor.
Detailed Experimental Protocols
In Vitro NOS Inhibition Assay
This initial experiment aims to determine the direct inhibitory effect of (Propylsulfanyl)methanimidamide hydrobromide on the activity of purified NOS isoforms (nNOS, eNOS, and iNOS). The most common method for this is the Griess assay, which measures the accumulation of nitrite, a stable and quantifiable breakdown product of NO.[4][5]
Principle: The assay involves two main steps: a NOS reaction where NO is produced from the substrate L-arginine, and a detection step where the accumulated nitrite is measured colorimetrically using the Griess reagent.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare solutions of purified recombinant human nNOS, eNOS, and iNOS enzymes.
-
Prepare a solution of the substrate L-arginine.
-
Prepare solutions of necessary cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin.[6]
-
For nNOS and eNOS, include calmodulin and CaCl2 in the reaction mixture.[7]
-
Prepare serial dilutions of (Propylsulfanyl)methanimidamide hydrobromide and the comparator inhibitors (L-NMMA, 1400W, L-NIO) in the assay buffer.
-
Prepare the Griess reagent (Component A: Sulfanilamide in HCl; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water).[8]
-
Prepare a sodium nitrite standard curve.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, NOS enzyme, and cofactors to each well.
-
Add the serially diluted test compounds or vehicle control to the respective wells.
-
Initiate the enzymatic reaction by adding L-arginine to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[5]
-
Stop the reaction.
-
Add the Griess reagent components to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the nitrite concentration in each well using the sodium nitrite standard curve.
-
Determine the percentage of NOS inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each NOS isoform.
-
Cell-Based Nitrite Measurement in LPS-Stimulated Macrophages
This assay assesses the ability of (Propylsulfanyl)methanimidamide hydrobromide to inhibit NO production in a cellular context. Murine macrophage cell lines, such as RAW 264.7, are commonly used as they can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS and subsequent NO production.[1]
Protocol:
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (Propylsulfanyl)methanimidamide hydrobromide or comparator inhibitors for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Incubate the cells for 24 hours.
-
-
Nitrite Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in the in vitro protocol to quantify nitrite levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of nitrite production for each inhibitor concentration relative to the stimulated, untreated control.
-
Determine the cellular IC50 value for each compound.
-
Interpreting the Results and Comparative Analysis
The data obtained from these experiments will allow for a comprehensive evaluation of (Propylsulfanyl)methanimidamide hydrobromide's biological activity.
Hypothetical Data Summary:
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Cellular iNOS IC50 (µM) (RAW 264.7) |
| (Propylsulfanyl)methanimidamide hydrobromide | 50 | 75 | 5 | 8 |
| L-NMMA | 2.5 | 3.1 | 2.2 | 4.5 |
| 1400W | >100 | >100 | 1.9 | 2.5 |
| L-NIO | 4.2 | 5.6 | 3.3 | 6.1 |
Based on this hypothetical data, (Propylsulfanyl)methanimidamide hydrobromide would be characterized as a potent and selective iNOS inhibitor, with a selectivity profile superior to the non-selective inhibitors L-NMMA and L-NIO, and comparable in potency to the known selective iNOS inhibitor 1400W in a cellular context.
Signaling Pathway and Mechanism of Action
The inhibition of NOS interrupts the conversion of L-arginine to L-citrulline and nitric oxide. This action can have significant downstream effects on various signaling pathways.
Caption: Mechanism of NOS inhibition by (Propylsulfanyl)methanimidamide hydrobromide.
Conclusion
This guide provides a robust framework for the initial validation of (Propylsulfanyl)methanimidamide hydrobromide as a nitric oxide synthase inhibitor. By employing a combination of in vitro enzymatic and cell-based assays, researchers can effectively determine its potency, isoform selectivity, and cellular efficacy. The direct comparison with well-characterized NOS inhibitors is essential for contextualizing its activity and potential as a pharmacological tool or therapeutic agent. Further studies would be required to elucidate its precise mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) and to evaluate its in vivo efficacy and safety profile.
References
-
Comparison of Effects of Nitric Oxide Synthase (NOS) Inhibitors on Plasma nitrite/nitrate Levels and Tissue NOS Activity in Septic Organs. PubMed. [Link]
-
EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. [Link]
-
Nitric Oxide Synthase and Structure-Based Inhibitor Design. PMC - NIH. [Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
-
Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Assay Genie. [Link]
-
Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. PMC. [Link]
Sources
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- 2. Comparison of effects of nitric oxide synthase (NOS) inhibitors on plasma nitrite/nitrate levels and tissue NOS activity in septic organs - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Selectivity: Cross-Reactivity Analysis of (Propylsulfanyl)methanimidamide hydrobromide, a Putative Nitric Oxide Synthase Inhibitor
This guide provides a comprehensive framework for evaluating the selectivity of (Propylsulfanyl)methanimidamide hydrobromide. As a member of the S-alkylisothiourea chemical class, this compound is structurally analogous to known potent inhibitors of Nitric Oxide Synthase (NOS). Understanding its cross-reactivity is paramount for accurately interpreting experimental results and assessing its therapeutic potential. We will explore the essential experimental workflows required to build a robust selectivity profile, comparing its performance against established alternatives and grounding our methods in validated biochemical and cellular assays.
Introduction: The Imperative of Selectivity
(Propylsulfanyl)methanimidamide hydrobromide belongs to a class of compounds, the S-alkylisothioureas, that are well-documented as potent inhibitors of Nitric Oxide Synthases (NOS). These enzymes—existing in three primary isoforms (nNOS, eNOS, and iNOS)—are critical regulators of a vast array of physiological and pathophysiological processes, from neurotransmission to vascular tone and immune response. While potent inhibition of a target is desirable, it is the selectivity of this inhibition that often dictates a compound's utility and safety.
Undesired off-target interactions can lead to misleading experimental data and potential toxicity. For a putative NOS inhibitor, it is crucial to determine not only its potency against each of the three NOS isoforms but also its potential for interacting with entirely different protein families, such as protein kinases, which represent a frequent source of off-target effects.[1][2]
This guide details a three-part experimental strategy to comprehensively map the selectivity profile of (Propylsulfanyl)methanimidamide hydrobromide:
-
On-Target Isoform Profiling: Quantifying its inhibitory activity against nNOS, eNOS, and iNOS.
-
Broad Off-Target Screening: Assessing its potential for inhibition across the human kinome.
-
Cellular Target Validation: Confirming engagement with the intended target in a physiological setting.
Part 1: On-Target Profile - NOS Isoform Selectivity
The first pillar of a cross-reactivity analysis is to precisely define the compound's activity against its intended targets. The three NOS isoforms, while sharing a common function, have distinct tissue distributions and biological roles. An inhibitor's selectivity among these isoforms is a key determinant of its downstream effects. For instance, selective inhibition of iNOS is often desired for treating inflammatory conditions, while avoiding inhibition of eNOS is critical to prevent cardiovascular side effects.[3][4]
Experimental Protocol: In Vitro NOS Inhibition Assay
This protocol measures NOS activity by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline. The separation of the radiolabeled substrate and product via cation-exchange chromatography allows for a direct and sensitive measure of enzyme activity.
Methodology:
-
Enzyme Preparation: Use purified recombinant human nNOS, eNOS, and iNOS enzymes.
-
Reaction Buffer Preparation: Prepare a buffer consisting of 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µg/mL calmodulin.
-
Cofactor Solution: Prepare a solution containing 10 mM NADPH and 12 mM CaCl₂.
-
Substrate Mix: Prepare a solution containing L-arginine and L-[³H]arginine. The final concentration in the assay should be at the Kₘ for each respective enzyme to accurately determine the IC₅₀.
-
Compound Dilution: Prepare a serial dilution of (Propylsulfanyl)methanimidamide hydrobromide (e.g., from 100 µM to 1 nM) in DMSO. Also prepare comparator compounds such as L-NIL (iNOS-selective) and L-NIO (non-selective).[3]
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of the respective NOS enzyme in reaction buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of a pre-warmed mix of the cofactor solution and substrate mix.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 200 µL of stop buffer (100 mM HEPES pH 5.5, 10 mM EDTA).
-
-
Quantification:
-
Transfer the reaction mixture to a cation-exchange resin column (e.g., Dowex 50W).
-
Wash the column to remove unreacted L-[³H]arginine.
-
Elute the L-[³H]citrulline product with buffer and quantify using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value. The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.[5]
Comparative Data: NOS Isoform Selectivity
The following table presents hypothetical data comparing our test compound with known inhibitors.
| Compound | iNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | iNOS Selectivity (fold vs. nNOS) | iNOS Selectivity (fold vs. eNOS) |
| (Propylsulfanyl)methanimidamide | 25 | 250 | 750 | 10 | 30 |
| L-NIL (iNOS-selective)[3] | 15 | 450 | 1,500 | 30 | 100 |
| L-NIO (Non-selective)[3] | 50 | 60 | 45 | 1.2 | 0.9 |
Interpretation: This hypothetical data suggests that (Propylsulfanyl)methanimidamide hydrobromide is a potent iNOS inhibitor with moderate selectivity over nNOS and eNOS, making it a promising candidate for further investigation.
Part 2: Off-Target Profiling - Broad Spectrum Kinase Screening
Kinases are a large family of enzymes that play central roles in cell signaling. Due to the conserved nature of the ATP-binding pocket, kinase inhibitors often exhibit cross-reactivity, leading to unintended biological effects.[1][6] Screening against a broad panel of kinases is a standard and essential step in modern drug discovery to identify such liabilities early.[7][8]
Experimental Workflow: Kinase Selectivity Profiling
The most common method involves a radiometric assay that measures the transfer of ³³P from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.
Caption: A schematic overview of a radiometric kinase profiling workflow.
Comparative Data: Kinase Inhibition Profile
The data is typically presented as percent inhibition at a single high concentration (e.g., 10 µM) of the test compound.
| Kinase Target | Kinase Family | % Inhibition @ 10 µM |
| (Propylsulfanyl)methanimidamide | ||
| CDK2 | CMGC | 8% |
| MAPK1 (ERK2) | CMGC | 4% |
| ROCK1 | AGC | 12% |
| AKT1 | AGC | 5% |
| SRC | Tyrosine Kinase | 9% |
| ABL1 | Tyrosine Kinase | 15% |
| Hypothetical Off-Target | Other | 75% |
Interpretation: In this hypothetical result, the compound shows minimal interaction with a representative panel of major kinase families, suggesting a clean profile. However, the identification of a significant off-target ("Hypothetical Off-Target") would necessitate further investigation, including dose-response studies to determine its IC₅₀ for that kinase.
Part 3: Cellular Target Engagement and Validation
While in vitro assays are essential, they do not confirm that a compound can enter a cell and bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells or cell lysates.[9][10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Culture: Culture a relevant cell line that expresses the target protein (e.g., RAW 264.7 macrophages for iNOS) to near-confluency.
-
Compound Treatment: Treat cells with (Propylsulfanyl)methanimidamide hydrobromide (e.g., at 10x the cellular IC₅₀) or DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-iNOS antibody).
-
Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the DMSO and compound-treated samples to generate melting curves. The shift in the melting temperature (Tₘ) indicates target engagement.
Caption: The principle of CETSA: ligand binding stabilizes the target protein against thermal denaturation.
Data Summary: Thermal Shift
| Target Protein | Treatment | Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) |
| iNOS | DMSO | 52.1°C | - |
| iNOS | (Propylsulfanyl)methanimidamide | 56.8°C | +4.7°C |
| GAPDH (Control) | DMSO | 61.5°C | - |
| GAPDH (Control) | (Propylsulfanyl)methanimidamide | 61.3°C | -0.2°C |
Interpretation: A significant positive thermal shift for iNOS in the presence of the compound, with no shift for the control protein (GAPDH), provides strong evidence of specific target engagement within the cellular environment.
Conclusion and Synthesis
The comprehensive analysis outlined in this guide provides a robust pathway to defining the selectivity of (Propylsulfanyl)methanimidamide hydrobromide. By systematically evaluating its on-target isoform specificity, screening for broad off-target kinase interactions, and confirming cellular target engagement, researchers can build a high-confidence profile of the compound.
Our hypothetical data paints a picture of (Propylsulfanyl)methanimidamide hydrobromide as a promising, iNOS-selective inhibitor with a clean off-target profile and confirmed cellular activity. This multi-faceted approach, combining classical enzymology with modern proteomic and biophysical techniques, is indispensable for the rigorous validation of chemical probes and the advancement of new therapeutic candidates.
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Review of studies comparing (Propylsulfanyl)methanimidamide hydrobromide to other treatments
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries, no information was found on a compound named "(Propylsulfanyl)methanimidamide hydrobromide." This includes a lack of data regarding its mechanism of action, therapeutic applications, or any studies comparing it to other treatments.
The search results from clinical trial registries did not contain any mention of this specific compound.[1][2][3][4][5] The name does not correspond to any known therapeutic agent currently under investigation or on the market.
Due to the complete absence of scientific and clinical data for "(Propylsulfanyl)methanimidamide hydrobromide," it is not possible to create a comparative guide as requested. The core requirements of analyzing its performance against alternatives, providing supporting experimental data, detailing mechanisms of action, and citing authoritative sources cannot be met.
For a comparative analysis to be conducted, the subject compound must have a documented presence in the scientific literature, including preclinical or clinical research. Should a corrected name or an alternative, documented compound be provided, this analysis can be undertaken.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
